Pyrazolo[1,5-a]pyrazine
Overview
Description
Pyrazolo[1,5-a]pyrazine is a heterocyclic compound that consists of a fused ring system containing both pyrazole and pyrazine rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazolo[1,5-a]pyrazine can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives. This reaction typically requires the use of a base such as cesium carbonate in methanol to facilitate the formation of the this compound ring system . Another method involves the use of 2,2-dichlorovinylacetophenones, which are sequentially transformed into various intermediates before cyclization and aromatization to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are frequently employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups onto the this compound scaffold.
Scientific Research Applications
Pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: this compound derivatives have shown significant biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, certain this compound derivatives have been found to inhibit enzymes such as dipeptidyl peptidase-IV and HIV-1 integrase . These interactions can lead to the modulation of cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure with pyrazolo[1,5-a]pyrazine and exhibits comparable biological activities.
Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with a similar scaffold, known for its diverse biological activities.
Uniqueness: this compound is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to interact with a wide range of biological targets sets it apart from other similar compounds.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-9-4-3-7-5-6(1)9/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGKRWOBNPTZBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.